molecular formula C11H18FN3O B11748889 [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11748889
M. Wt: 227.28 g/mol
InChI Key: BVODIIGEOWPPNL-UHFFFAOYSA-N
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Description

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring substituted with an ethyl and a fluoro group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an ethyl and a fluoro group.

    Attachment of the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction. The pyrazole derivative can be reacted with an oxolane derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity and specificity, while the oxolane ring can influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine: This compound is unique due to its specific substitution pattern and the presence of both a pyrazole and an oxolane ring.

    This compound: Similar compounds include other pyrazole derivatives with different substituents, such as methyl or chloro groups.

Uniqueness

The uniqueness of this compound lies in its combination of a fluoro-substituted pyrazole ring and an oxolane ring. This structure imparts specific chemical and physical properties that can be exploited in various applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C11H18FN3O

Molecular Weight

227.28 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C11H18FN3O/c1-2-15-11(12)9(7-14-15)6-13-8-10-4-3-5-16-10/h7,10,13H,2-6,8H2,1H3

InChI Key

BVODIIGEOWPPNL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2CCCO2)F

Origin of Product

United States

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